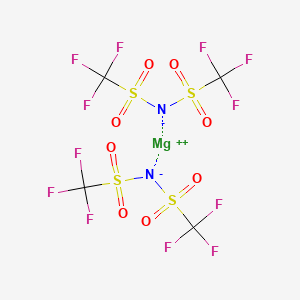
Magnesium bis(trifluoromethanesulfonimide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium bis(trifluoromethanesulfonimide) is a chemical compound with the molecular formula C4F12MgN2O8S4. It is known for its strong Lewis acid properties and is used as a catalyst in various organic synthesis reactions. This compound is also recognized for its high anodic stability, making it a valuable electrolyte in rechargeable magnesium batteries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium bis(trifluoromethanesulfonimide) typically involves the reaction of magnesium salts with bis(trifluoromethylsulfonyl)amine. The reaction is carried out under an inert atmosphere, such as argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Magnesium bis(trifluoromethanesulfonimide) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in solid form and stored under argon to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium bis(trifluoromethanesulfonimide) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the trifluoromethylsulfonyl groups are replaced by other functional groups.
Coordination Reactions: The compound can form coordination complexes with other molecules, particularly in the presence of ligands like triglyme.
Common Reagents and Conditions
Common reagents used in reactions with Magnesium bis(trifluoromethanesulfonimide) include organic solvents, ligands, and other metal salts. The reactions are typically carried out under an inert atmosphere to prevent degradation of the compound .
Major Products Formed
The major products formed from reactions involving Magnesium bis(trifluoromethanesulfonimide) depend on the specific reaction conditions and reagents used. For example, in coordination reactions with triglyme, stable complexes are formed that can be used as electrolytes in batteries .
Applications De Recherche Scientifique
Magnesium bis(trifluoromethanesulfonimide) has several scientific research applications, including:
Biology: The compound’s strong Lewis acid properties make it useful in biochemical studies involving enzyme catalysis and protein interactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of Magnesium bis(trifluoromethanesulfonimide) involves its strong Lewis acid properties, which allow it to act as a catalyst in various chemical reactions. The compound can coordinate with other molecules, facilitating the formation of new chemical bonds. In battery applications, it enhances the electrochemical stability of the electrolyte, improving the overall performance of the battery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trifluoromethanesulfonyl)imide: This compound shares similar properties and applications, particularly in the field of electrolytes for batteries.
N-(2-Pyridyl)bis(trifluoromethanesulfonimide): Another compound with similar trifluoromethylsulfonyl groups, used as a triflating reagent in organic synthesis.
Uniqueness
Magnesium bis(trifluoromethanesulfonimide) is unique due to its combination of strong Lewis acid properties and high anodic stability. This makes it particularly valuable in applications requiring both catalytic activity and electrochemical stability, such as in rechargeable magnesium batteries .
Propriétés
IUPAC Name |
magnesium;bis(trifluoromethylsulfonyl)azanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Mg/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFBPGIDUUNBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F12MgN2O8S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














